molecular formula C14H17FN2O4 B1399465 Ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate CAS No. 1355334-52-9

Ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate

Cat. No.: B1399465
CAS No.: 1355334-52-9
M. Wt: 296.29 g/mol
InChI Key: UUUGHXJIJQUTSP-UHFFFAOYSA-N
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Description

Ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate is a chemical compound with significant potential in scientific research and industrial applications. This compound is characterized by its unique structure, which includes a piperidine ring, a nitro group, and a fluorine atom. Its molecular formula is C₁₄H₁₄FNO₄, and it has a molecular weight of 275.27 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate typically involves the following steps:

  • Nitration: The starting material, 5-fluoro-2-nitroaniline, undergoes nitration to introduce the nitro group.

  • Piperidine Formation: The nitro-substituted compound is then reacted with piperidine to form the piperidine ring.

  • Esterification: Finally, the carboxylic acid group is esterified with ethanol to produce the ethyl ester derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives and nitrate esters.

  • Reduction Products: Amines and amides.

  • Substitution Products: Fluorinated derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been shown to inhibit the growth of Candida glabrata, a type of yeast.

  • Medicine: It exhibits antitumor properties by inhibiting protein synthesis in cancer cells.

  • Industry: It can be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects through the inhibition of protein synthesis in target cells. The nitro group plays a crucial role in this mechanism, interfering with the ribosomal machinery and leading to cell death. The molecular targets include ribosomal proteins and enzymes involved in protein synthesis.

Comparison with Similar Compounds

Ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups. Similar compounds include:

  • Ethyl 1-(2-nitrophenyl)piperidine-4-carboxylate: Lacks the fluorine atom.

  • Ethyl 1-(5-fluoro-2-nitrobenzene)piperidine-4-carboxylate: Similar structure but different positioning of the nitro group.

  • Ethyl 1-(2-nitro-5-chlorophenyl)piperidine-4-carboxylate: Contains a chlorine atom instead of fluorine.

These compounds differ in their biological activity and chemical properties, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl 1-(5-fluoro-2-nitrophenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O4/c1-2-21-14(18)10-5-7-16(8-6-10)13-9-11(15)3-4-12(13)17(19)20/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUGHXJIJQUTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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